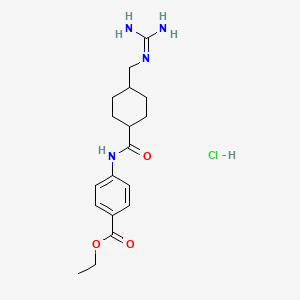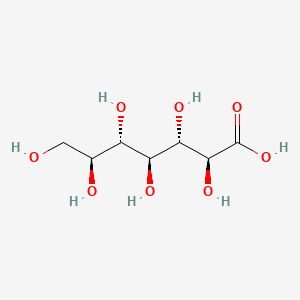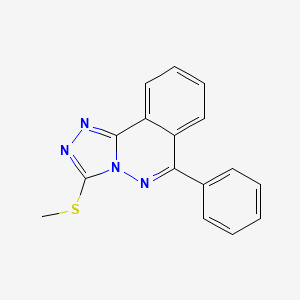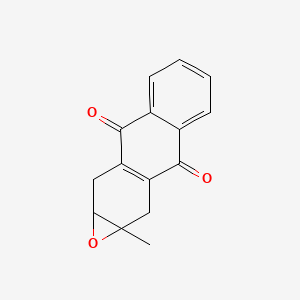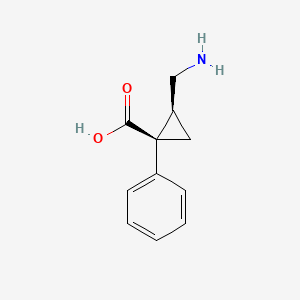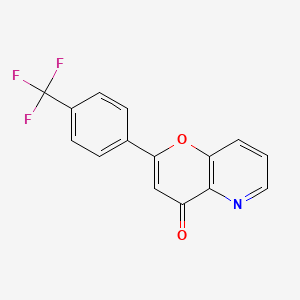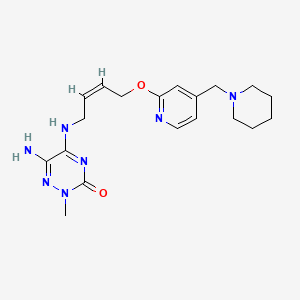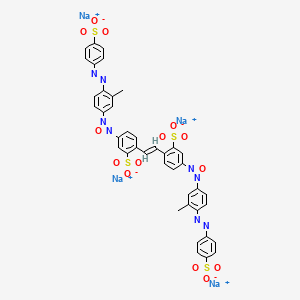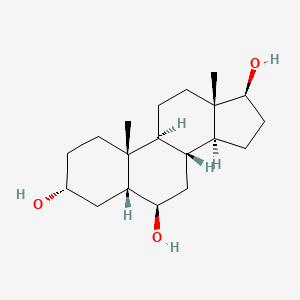
3alpha,6beta,17beta-Trihydroxy-5beta-androstane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,6beta,17beta-Trihydroxy-5beta-androstane is a steroidal compound characterized by three hydroxyl groups located at the 3alpha, 6beta, and 17beta positions on the androstane skeleton This compound is part of the androstane family, which includes various biologically active steroids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane typically involves multi-step organic synthesis. One common approach starts with the precursor 5beta-androstane, which undergoes selective hydroxylation at the 3alpha, 6beta, and 17beta positions. This process often requires the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as microbial transformation, where specific microorganisms are used to introduce hydroxyl groups at the desired positions. This method is advantageous due to its selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
3alpha,6beta,17beta-Trihydroxy-5beta-androstane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biochemical pathways and its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The hydroxyl groups at the 3alpha, 6beta, and 17beta positions play a crucial role in its binding affinity and activity. These interactions can modulate various biochemical pathways, influencing physiological processes such as hormone regulation and metabolic functions.
Comparaison Avec Des Composés Similaires
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid: A bile acid with hydroxyl groups at the 3alpha, 7alpha, and 12beta positions.
3alpha-hydroxy-5beta-androstan-17-one: A metabolite of testosterone with hydroxyl and oxo groups at the 3alpha and 17 positions, respectively.
Uniqueness: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
218784-11-3 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(3R,5R,6R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16-,17+,18-,19+/m1/s1 |
Clé InChI |
OFAZPSYXUKIJIK-QQNUCYJVSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(C4)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



